molecular formula C16H13BrFN3OS2 B2373121 (5-Bromothiophen-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897480-25-0

(5-Bromothiophen-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2373121
CAS RN: 897480-25-0
M. Wt: 426.32
InChI Key: RJAWCWMNECIEMP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its molecular formula, C16H13BrFN3OS2. It contains an aromatic thiophene ring which is brominated, and a piperazine ring attached to a fluorobenzo[d]thiazole. Detailed structural analysis would require techniques like X-ray crystallography, NMR, or computational modeling.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For example, it is likely to be a solid at room temperature given its molecular weight. Its solubility would depend on the solvent, with higher solubility expected in polar solvents due to the presence of polar functional groups .

Scientific Research Applications

Fluorescent Materials and Optoelectronics

The bromothiophene and fluorobenzo[d]thiazole components contribute to the compound’s optical properties. Applications include:

Polymer Chemistry and Materials Science

The compound’s versatility extends to polymer materials:

Biological Studies and Fluorescent Imaging

The compound’s fluorescence properties are valuable for biological research:

Materials for Organic Field-Effect Transistors (OFETs)

The compound’s electronic properties make it relevant for OFETs:

Photophysical Studies and Spectroscopy

The compound’s absorption and emission spectra have been studied extensively:

properties

IUPAC Name

(5-bromothiophen-2-yl)-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrFN3OS2/c17-13-5-4-12(23-13)15(22)20-6-8-21(9-7-20)16-19-14-10(18)2-1-3-11(14)24-16/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAWCWMNECIEMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=C(S4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrFN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromothiophen-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

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